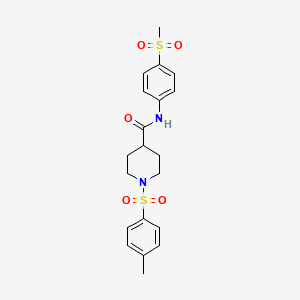

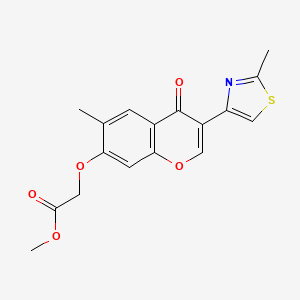

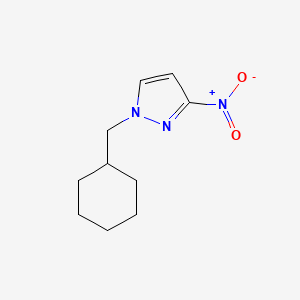

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-6-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leads to the formation of novel 4-(1,2,4-oxadiazol . Another study describes the synthesis of a series of previously unknown 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a quinoline ring. Further structural analysis can be performed using techniques such as FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H14N4O2) and molecular weight (294.314). More specific properties such as solubility, melting point, and boiling point have not been reported.

科学的研究の応用

Aldosterone Synthase Inhibition

Lucas et al. (2011) studied pyridine substituted 3,4-dihydro-1H-quinolin-2-ones, which are potent and selective inhibitors of aldosterone synthase (CYP11B2). This is significant for treating hyperaldosteronism, congestive heart failure, and myocardial fibrosis. The study highlights the importance of structural modifications for fine-tuning the selectivity of CYP11B2 inhibitors, which is crucial for developing selective CYP11B1 inhibitors for treating Cushing's syndrome and metabolic syndrome (Lucas et al., 2011).

Antimicrobial Agents

Buha et al. (2012) synthesized a series of 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives with notable antimicrobial activity. This study provides insights into the structure-activity relationship of these compounds, showing that they possess a broad spectrum of activity against various microorganisms (Buha et al., 2012).

Coordination Polymers and Magnetic Properties

Wu et al. (2017) explored the self-assembly of new coordination polymers using unsymmetrical ligands that contain 1,3,4-oxadiazole. This research demonstrates the utility of these ligands in constructing porous coordination frameworks and discusses their magnetic properties. This type of research is pivotal in materials science, particularly for applications in magnetic materials and molecular architecture (Wu et al., 2017).

Electrophysiological Characterization in Pharmacology

Malherbe et al. (2009) conducted a biochemical and electrophysiological characterization of almorexant, which involved the use of a derivative of 1,3,4-oxadiazole. This research contributes to understanding the pharmacology of almorexant, particularly its binding kinetics and effects on orexin receptors, which are important for sleep regulation (Malherbe et al., 2009).

Spectroscopic Properties of Methanones

Al-Ansari (2016) studied the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This research is significant in understanding the electronic absorption and fluorescence properties of these compounds, which can be crucial for applications in fluorescence spectroscopy and materials science (Al-Ansari, 2016).

将来の方向性

Future research could focus on further elucidating the biological activities of this compound and similar derivatives, particularly their potential roles in treating diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis . The pharmacokinetic properties of these compounds could also be explored to develop effective drug candidates .

特性

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-quinolin-6-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-16(12-3-4-14-11(8-12)2-1-6-17-14)20-7-5-13(9-20)15-18-10-22-19-15/h1-4,6,8,10,13H,5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHFLMOBDKXCCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(C=C3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-6-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2739810.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2739818.png)

![3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2739822.png)